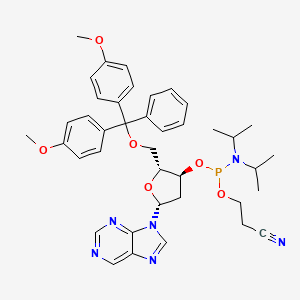

2'-Deoxynebularine cep

Beschreibung

Eigenschaften

IUPAC Name |

3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-purin-9-yloxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H47N6O6P/c1-28(2)46(29(3)4)53(50-22-10-21-41)52-36-23-38(45-27-44-35-24-42-26-43-39(35)45)51-37(36)25-49-40(30-11-8-7-9-12-30,31-13-17-33(47-5)18-14-31)32-15-19-34(48-6)20-16-32/h7-9,11-20,24,26-29,36-38H,10,22-23,25H2,1-6H3/t36-,37+,38+,53?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMLXGCMUAVWROJ-BCVNGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=CN=CN=C65 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=CN=CN=C65 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H47N6O6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

738.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Deblocking Step

Synthesis initiates with a solid support functionalized with the first nucleoside. The 5'-dimethoxytrityl (DMTr) protecting group is removed using 3–4.5% trichloroacetic acid (TCA) in dichloromethane (DCM), generating a reactive 5'-hydroxyl group. This step, monitored via UV absorbance at 495 nm, ensures >98% detritylation efficiency.

Table 1: Reagents for Deblocking

| Reagent | Concentration | Solvent | Duration |

|---|---|---|---|

| Trichloroacetic acid (TCA) | 4.5% w/v | DCM | 90 sec |

| Dichloroacetic acid | 3% v/v | 1,2-Dichloroethane | 90 sec |

Coupling Reaction

The 2'-deoxynebularine CEP phosphoramidite (100 mM in acetonitrile) is activated with 5-(ethylthio)-1H-tetrazole (ETT, 0.45 M) or benzylthiotetrazole (BTT), forming a reactive tetrazolide intermediate. Coupling proceeds for 5–12 minutes, achieving >99% efficiency. Excess amidite ensures complete reaction, minimizing (N-1)mer formation.

Table 2: Coupling Parameters

Capping and Oxidation

Unreacted 5'-OH groups are acetylated using a 1:1 mixture of Cap A (acetic anhydride) and Cap B (N-methylimidazole) to prevent elongation of deletion sequences. Subsequent oxidation with 0.1 M iodine in THF/pyridine/water converts the phosphite triester to a phosphate triester, stabilizing the backbone.

Deprotection and Cleavage

Post-synthesis, the oligonucleotide is cleaved from the support and deprotected using ammonium hydroxide/methylamine (AMA) at 65°C for 5–10 minutes. This step removes cyanoethyl groups and base-protecting moieties (e.g., benzoyl from adenine). For 2'-deoxynebularine, AMA is preferred over prolonged ammonium hydroxide to avoid depurination.

Table 3: Deprotection Conditions

| Reagent | Ratio | Temperature | Duration | Outcome |

|---|---|---|---|---|

| AMA | 1:1 | 65°C | 5 min | Complete deprotection |

| NH₄OH | 28–30% | RT | 16 hr | Risk of depurination |

Modern Synthesis Techniques: Flow Chemistry

Continuous flow systems enhance synthesis scalability and reproducibility. A Vapourtec VBFR reactor demonstrated 80% crude purity for a 9-mer oligonucleotide using this compound, with precise control over TCA exposure (4.5% at 2 mL/min) and coupling times (5 minutes) . Flow chemistry reduces reagent waste and improves heat management, critical for temperature-sensitive amidites.

Analyse Chemischer Reaktionen

Types of Reactions

2’-Deoxynebularine cep undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, where the purine base is substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of 2’-deoxynebularine cep, such as oxo derivatives, reduced forms, and substituted nucleosides .

Wissenschaftliche Forschungsanwendungen

DNA and RNA Synthesis

One of the primary applications of 2'-deoxynebularine cep is in the synthesis of oligonucleotides. It is utilized as a phosphoramidite in solid-phase synthesis, enabling the construction of DNA and RNA sequences with precision. The compound's incorporation into oligonucleotides enhances their thermal stability and specificity during hybridization processes, making them suitable for various experimental applications .

Therapeutic Applications

Oligonucleotides containing this compound are being explored for therapeutic uses, particularly in antisense therapy and gene silencing. By designing oligonucleotides that can specifically bind to target mRNA sequences, researchers aim to inhibit gene expression linked to various diseases, including cancer .

Diagnostic Tools

The stability and specificity of oligonucleotides synthesized with this compound also lend themselves to diagnostic applications. These oligonucleotides can be used in techniques such as polymerase chain reaction (PCR) and microarray analysis to detect specific genetic sequences associated with diseases .

Antisense Oligonucleotide Development

A notable case study involved the development of antisense oligonucleotides using this compound to target oncogenes in cancer cells. Researchers synthesized a series of oligonucleotides incorporating this nucleoside to evaluate their efficacy in reducing target gene expression in vitro. The results demonstrated significant downregulation of oncogene activity, suggesting potential therapeutic benefits .

Gene Silencing Experiments

Another study focused on using this compound-containing oligonucleotides for gene silencing in model organisms. The oligonucleotides were introduced into cells via lipofection, leading to a marked decrease in the expression levels of specific genes linked to inflammatory responses. This highlights the compound's utility in functional genomics studies .

Comparative Data Table

| Application Area | Description | Key Findings |

|---|---|---|

| DNA Synthesis | Used as a building block for oligonucleotide synthesis | Enhanced thermal stability compared to natural nucleosides |

| RNA Synthesis | Facilitates the creation of RNA sequences | Improved specificity during hybridization |

| Antisense Therapy | Targets mRNA for gene silencing | Significant reduction in oncogene expression |

| Diagnostic Tools | Utilized in PCR and microarray analysis | Effective detection of disease-associated sequences |

Wirkmechanismus

The mechanism of action of 2’-deoxynebularine cep involves its incorporation into nucleic acids, where it can mimic natural nucleosides. This incorporation can disrupt normal nucleic acid synthesis and function, leading to various biological effects. The compound targets nucleic acid polymerases and other enzymes involved in nucleic acid metabolism, thereby affecting DNA and RNA synthesis .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

2'-Deoxyinosine (dI)

dI, another universal nucleoside, contains an inosine base (hypoxanthine with a ribose sugar). Key comparisons include:

- Base-Pairing Flexibility : Both dN and dI exhibit broad pairing capabilities, but dI shows slightly higher duplex stability. For example, duplexes with dI paired against cytosine at neutral pH have melting temperatures (Tm) ~5°C higher than those with dN .

- Enzymatic Incorporation : DNA polymerase α incorporates dNTP opposite dN in templates with higher mispairing rates (e.g., dN:A mispairs occur at ~20% frequency) compared to dI, which induces fewer errors .

- Applications : dI is more widely used in PCR primers due to its predictable Tm and commercial availability as a phosphoramidite .

2'-Deoxyxanthosine (dX)

dX, featuring a xanthine base, demonstrates pH-dependent pairing:

- Thermal Stability : At neutral pH, dX-containing duplexes are less stable than dN or dI. For instance, a dX:T pair has a Tm of 42°C, whereas dN:T reaches 47°C .

- Enzymatic Behavior : dX templates promote misincorporation rates comparable to dN but require acidic conditions for optimal pairing .

Enzymatic and Functional Comparisons

- Misincorporation Rates : DNA polymerase α incorporates dATP opposite template dN at 65% efficiency, compared to 85% for dCTP opposite dX . This suggests dN is more mutagenic in replication studies.

- Duplex Stability :

Table 2: Thermal Stability (Tm) of Duplexes at pH 7.0

| Template Base | dN | dI | dX |

|---|---|---|---|

| Adenine | 49°C | 54°C | 45°C |

| Cytosine | 47°C | 52°C | 43°C |

| Thymine | 44°C | 48°C | 42°C |

| Guanine | 41°C | 46°C | 38°C |

Data from demonstrates dI > dN > dX in duplex stability under neutral conditions.

Biologische Aktivität

2'-Deoxynebularine (dN) is a modified nucleoside that has garnered attention in molecular biology and medicinal chemistry due to its unique structural properties and biological activities. This compound is a derivative of nebularine, which is naturally occurring in certain microorganisms. The biological activity of dN is primarily linked to its incorporation into nucleic acids, influencing DNA and RNA structure and function.

2'-Deoxynebularine is characterized by the presence of a modified base that can form hydrogen bonds with complementary bases in nucleic acids. This modification can affect the thermal stability of DNA duplexes and their interactions with proteins, making dN a valuable tool in biochemical research.

Antiviral Properties

Research indicates that 2'-deoxynebularine exhibits antiviral activity, particularly against certain RNA viruses. For example, studies have shown that dN can inhibit the replication of viruses by interfering with viral RNA synthesis. This activity is attributed to its ability to be incorporated into viral RNA, leading to premature termination of RNA synthesis.

- Case Study : In a study published in Nucleic Acids Research, oligonucleotides containing dN were synthesized and tested for their ability to inhibit viral replication. The results demonstrated significant antiviral effects, suggesting potential therapeutic applications for dN in treating viral infections .

Effects on DNA Structure

The incorporation of 2'-deoxynebularine into DNA strands can alter the structural properties of the DNA helix. Studies have shown that dN can influence the melting temperature (Tm) of DNA duplexes, with implications for DNA stability and hybridization properties.

| Oligonucleotide Composition | Melting Temperature (°C) |

|---|---|

| ACGT (control) | 82.5 |

| ACdNGT | 78.0 |

| AGCT (control) | 80.0 |

| AGdNCT | 75.5 |

This table illustrates how the presence of dN affects the thermal stability of oligonucleotides compared to control sequences lacking this modification .

Enzymatic Interactions

2'-Deoxynebularine's unique structure allows it to interact with various enzymes involved in nucleic acid metabolism. For instance, it has been shown to be a substrate for certain polymerases, albeit with reduced efficiency compared to natural nucleosides.

- Research Finding : A study highlighted that while DNA polymerase could incorporate dN into growing DNA strands, the efficiency was significantly lower than that for standard nucleosides like deoxyadenosine or deoxycytidine. This suggests that while dN can be utilized by polymerases, it may also act as an inhibitor under certain conditions .

Applications in Research

The properties of 2'-deoxynebularine have led to its use in various applications within molecular biology:

- Oligonucleotide Synthesis : dN is often used in the synthesis of modified oligonucleotides for research purposes, such as studying DNA-protein interactions or developing antisense oligonucleotides for gene regulation.

- Therapeutic Potential : Given its antiviral properties, there is ongoing research into developing dN-based therapeutics for treating viral infections.

Q & A

Q. Q1. What are the optimal synthetic routes for preparing 2'-Deoxynebularine cep derivatives, and how can their purity and structural integrity be validated?

Answer: The synthesis of 2'-Deoxynebularine derivatives typically involves Pd-catalyzed cross-coupling reactions, as demonstrated in the preparation of tert-butyldimethylsilyl-protected analogs (e.g., compounds 6b–6d). For example, aryl sulfonate intermediates can be coupled with nucleoside precursors under inert conditions, followed by chromatographic purification (CH₂Cl₂ with 3% acetone). Structural validation requires ¹H NMR to confirm proton environments (e.g., aromatic protons at δ 8.27 ppm and sugar moiety protons at δ 6.39 ppm) and high-resolution mass spectrometry (HRMS) to verify molecular weights . Purity is assessed via HPLC or TLC, with protocols detailed in Eritja et al. (1986) for oligonucleotide incorporation .

Q. Q2. How does this compound compare to natural nucleosides in terms of base-pairing fidelity during oligonucleotide synthesis?

Answer: 2'-Deoxynebularine lacks a hydrogen-bonding exocyclic group, acting as a universal base analog. Studies by Kool et al. (2000) show it forms weak, non-specific interactions with all four natural bases, reducing duplex stability (ΔTm ≈ 5–10°C vs. natural bases). However, this property is advantageous for probing DNA flexibility or designing degenerate primers. Base-pairing efficiency should be validated via thermal denaturation assays and compared to controls (e.g., dA or dT) .

Advanced Research Questions

Q. Q3. What experimental strategies can resolve contradictions in reported enzymatic incorporation rates of this compound by DNA polymerases?

Answer: Discrepancies in incorporation rates (e.g., between Klenow fragment and DNA polymerase α) arise from enzyme-specific steric and electronic tolerances. A systematic approach involves:

- Kinetic assays : Measure kₚₒₗ (polymerization rate) and Kd (binding affinity) using steady-state kinetics .

- Structural analysis : Use X-ray crystallography or molecular dynamics to identify polymerase active-site interactions.

- Comparative studies : Test incorporation under varying conditions (e.g., Mg²⁺ concentration, pH) to isolate mechanistic variables .

Q. Q4. How can this compound derivatives be leveraged to study DNA repair mechanisms involving abasic sites or mismatches?

Answer: 2'-Deoxynebularine mimics abasic sites due to its lack of a Watson-Crick face. To study repair pathways:

- In vitro assays : Incorporate the analog into oligonucleotides and expose them to repair enzymes (e.g., AP endonucleases), monitoring cleavage via gel electrophoresis.

- Cellular studies : Transfect modified plasmids into repair-deficient cell lines (e.g., XPA⁻/⁻) and quantify survival rates or mutation spectra .

Q. Q5. What methodological considerations are critical when designing studies comparing this compound with other universal base analogs (e.g., 5-nitroindole)?

Answer: Key considerations include:

- Thermodynamic profiling : Use UV melting curves to compare duplex stability (ΔΔG calculations).

- Enzymatic compatibility : Screen polymerases (e.g., Taq, Phi29) for incorporation efficiency using primer extension assays.

- Sequence context : Test analogs in AT-rich vs. GC-rich regions to assess positional effects .

Data Analysis and Reproducibility

Q. Q6. How can researchers address low yields in the synthesis of this compound derivatives, particularly during silyl protection steps?

Answer: Low yields often stem from incomplete protection of hydroxyl groups. Optimize by:

- Reagent stoichiometry : Use excess tert-butyldimethylsilyl chloride (2.5 equiv.) and imidazole (5 equiv.) in DMF.

- Reaction monitoring : Track progress via TLC (hexane:acetone 9:1) and quench with MeOH once intermediates are consumed.

- Purification : Employ silica gel chromatography with gradient elution to separate protected products from byproducts .

Q. Q7. What statistical approaches are recommended for analyzing contradictory data on the mutagenic potential of this compound in genomic studies?

Answer:

- Meta-analysis : Aggregate data from multiple studies (e.g., Ames tests, lacZ assays) to calculate pooled mutation frequencies with 95% confidence intervals.

- Regression modeling : Identify covariates (e.g., sequence context, repair pathway activity) influencing mutagenesis using logistic regression .

Experimental Design and Validation

Q. Q8. How should researchers validate the incorporation of this compound into long DNA templates (>1 kb) for structural studies?

Answer:

Q. Q9. What controls are essential when assessing the impact of this compound on DNA-protein binding assays (e.g., transcription factor interactions)?

Answer:

- Negative controls : Use unmodified DNA and scramble sequences.

- Competition assays : Add excess unlabeled DNA to confirm binding specificity.

- Mutagenesis controls : Compare binding to analogs with defined base-pairing properties (e.g., dA or abasic sites) .

Advanced Mechanistic Studies

Q. Q10. How can single-molecule techniques (e.g., optical tweezers, FRET) elucidate the role of this compound in modulating DNA flexibility during replication?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.